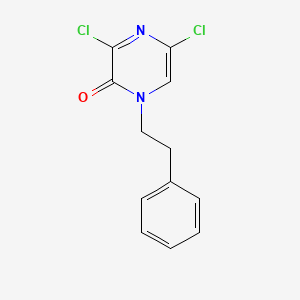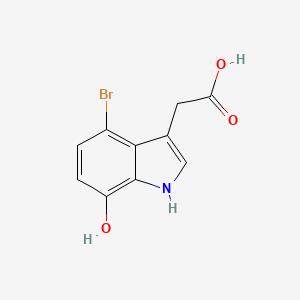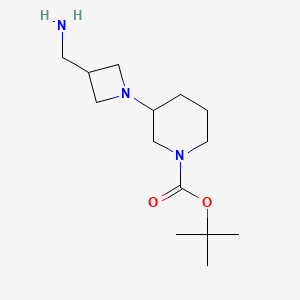
Tert-butyl 3-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(3-(Aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C17H33N3O2. Es un derivado de piperidina que contiene un anillo de azetidina y un grupo aminometil.
Métodos De Preparación
La síntesis del 3-(3-(aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo típicamente implica la reacción de derivados de piperidina con grupos azetidina y aminometil bajo condiciones específicas. Una ruta sintética común incluye el uso de 1-carboxilato de terc-butilpiperidina como material de partida, que luego se hace reaccionar con reactivos de azetidina y aminometil en presencia de catalizadores y solventes adecuados. Las condiciones de reacción a menudo involucran temperaturas y niveles de pH controlados para asegurar que el producto deseado se obtenga con alta pureza .
Análisis De Reacciones Químicas
El 3-(3-(aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir derivados reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos utilizando reactivos como halógenos o agentes alquilantes.
Aplicaciones Científicas De Investigación
El 3-(3-(aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como bloque de construcción en la síntesis orgánica.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías biológicas específicas.
Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 3-(3-(aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. El grupo aminometil permite que el compuesto forme enlaces de hidrógeno e interactúe con enzimas o receptores, inhibiendo o activando potencialmente sus funciones. El anillo de azetidina proporciona rigidez estructural, mejorando la afinidad de unión del compuesto a sus objetivos .
Comparación Con Compuestos Similares
El 3-(3-(aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo se puede comparar con otros compuestos similares como:
1-Carboxilato de terc-butil-4-(azetidin-3-il)piperidina: Este compuesto también contiene un anillo de azetidina pero difiere en la posición de los grupos funcionales.
1-Carboxilato de terc-butil-3-(3-(hidroximetil)azetidin-1-il)piperidina: Este compuesto tiene un grupo hidroximetil en lugar de un grupo aminometil, lo que lleva a diferentes propiedades químicas y reactividad.
1-Carboxilato de terc-butil-3-oxoazetidina: Este compuesto contiene un grupo oxo, que altera significativamente su comportamiento químico en comparación con el derivado aminometil.
Estas comparaciones destacan las características estructurales y la reactividad únicas del 3-(3-(aminometil)azetidin-1-il)piperidin-1-carboxilato de terc-butilo, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
1131622-28-0 |
|---|---|
Fórmula molecular |
C14H27N3O2 |
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-6-4-5-12(10-16)17-8-11(7-15)9-17/h11-12H,4-10,15H2,1-3H3 |
Clave InChI |
OLDIGGRINCSOCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


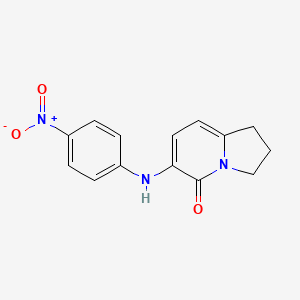
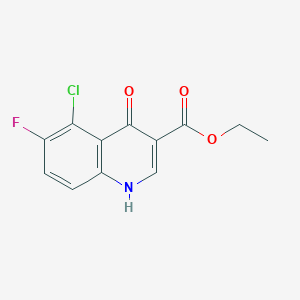
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

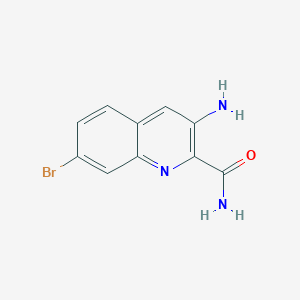
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
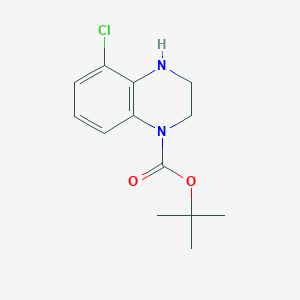

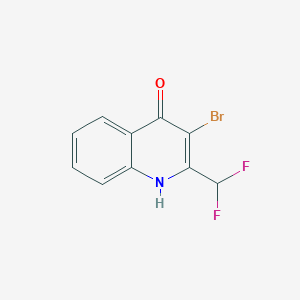
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
